molecular formula C7H10Cl4N2 B1492915 [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride CAS No. 1803581-25-0

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

Cat. No.: B1492915
CAS No.: 1803581-25-0
M. Wt: 264 g/mol
InChI Key: FCGYYSWCTICTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C7H8Cl2N2·2HCl. It is a derivative of hydrazine, featuring a dichlorophenyl group attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with hydrazine hydrate under acidic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine nucleophile attacks the benzyl chloride, resulting in the formation of the hydrazine derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The process involves the use of reactors capable of handling large volumes of reactants and maintaining precise control over reaction conditions such as temperature, pressure, and pH. The product is then purified through crystallization and recrystallization techniques to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.

Scientific Research Applications

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride has several scientific research applications, including:

  • Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: : The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and influencing their activity. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is compared with other similar compounds, such as benzylhydrazine and phenylhydrazine. The uniqueness of this compound lies in its dichlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs.

List of Similar Compounds

  • Benzylhydrazine

  • Phenylhydrazine

  • 2,4-Dichlorophenylhydrazine

  • 2,6-Dichlorophenylhydrazine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(2,3-dichlorophenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.2ClH/c8-6-3-1-2-5(4-11-10)7(6)9;;/h1-3,11H,4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGYYSWCTICTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride
Reactant of Route 3
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride
Reactant of Route 4
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride
Reactant of Route 5
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride
Reactant of Route 6
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.